(3-Bromobenzo[b]thiophen-2-yl)methanol
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Overview
Description
(3-Bromobenzo[b]thiophen-2-yl)methanol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzo[b]thiophen-2-yl)methanol typically involves the bromination of benzo[b]thiophene followed by a hydroxymethylation reaction. One common method starts with the bromination of benzo[b]thiophene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromobenzo[b]thiophene is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Bromobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
(3-Bromobenzo[b]thiophen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodobenzo[b]thiophen-2-yl)methanol
- 3-Chlorobenzo[b]thiophen-2-yl)methanol
- 3-Fluorobenzo[b]thiophen-2-yl)methanol
Uniqueness
(3-Bromobenzo[b]thiophen-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science .
Biological Activity
(3-Bromobenzo[b]thiophen-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromobenzothiophene moiety, which is known for its diverse biological activities. Its molecular structure can be depicted as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene possess inhibitory effects against Mycobacterium tuberculosis. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 2.6 µM to 8 µM against virulent strains of M. tuberculosis .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. The presence of the bromine atom in the structure may enhance its interaction with cellular targets, leading to apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the benzothiophene ring. A systematic study of 3-substituted benzothiophenes revealed that electron-donating groups at specific positions could enhance potency against bacterial targets while minimizing cytotoxicity towards eukaryotic cells .
Compound | MIC (µM) | Cytotoxicity (TC50 µM) | Selectivity Index |
---|---|---|---|
3f | 2.6 | 0.1 | <0.2 |
3g | 5 | Not specified | Not specified |
3h | 8 | Not specified | Not specified |
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes involved in cellular processes such as:
- Inhibition of Mycobacterial Growth : The compound may interfere with metabolic pathways essential for the survival of Mycobacterium tuberculosis.
- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, it may promote cell death in cancerous tissues.
Case Studies
Several studies have highlighted the efficacy of benzothiophene derivatives in clinical settings:
- Anti-Tubercular Activity : A study demonstrated that certain benzothiophene derivatives showed promising anti-tubercular activity with favorable MIC values, indicating their potential as therapeutic agents against tuberculosis .
- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, suggesting a pathway for further drug development .
Properties
Molecular Formula |
C9H7BrOS |
---|---|
Molecular Weight |
243.12 g/mol |
IUPAC Name |
(3-bromo-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H7BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 |
InChI Key |
BLKRMAFQTSAQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Br |
Origin of Product |
United States |
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